Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate is a complex organic compound with significant relevance in chemical synthesis and medicinal chemistry. Its chemical structure features a spirocyclic arrangement, which is characteristic of many biologically active molecules. The compound is classified under the category of diazaspiro compounds and is recognized for its unique structural properties that contribute to its reactivity and potential applications in various scientific fields.
The compound's chemical identity can be traced to various databases, including PubChem and ChemicalBook, where it is listed under different synonyms and CAS numbers. The primary CAS number associated with this compound is 1221449-51-9, while its molecular formula is noted as C14H24N2O3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure .
Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate belongs to the class of spiro compounds, specifically diazaspiro compounds due to the presence of nitrogen atoms in its framework. These compounds are often explored for their pharmacological properties and potential therapeutic applications.
The synthesis of tert-butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multi-step organic reactions that may include cyclization processes, amidation, and esterification techniques. Specific synthetic routes may vary based on the desired purity and yield.
Technical Details:
The molecular structure of tert-butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate features a spirocyclic arrangement that includes two nitrogen atoms integrated into a bicyclic framework. The tert-butyl group serves as a protective moiety that enhances solubility and stability.
Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions typical for compounds containing carbonyl groups and amines. These reactions include:
Technical Details: Reaction conditions (temperature, solvent choice) significantly influence the yield and selectivity of these transformations.
The mechanism of action for tert-butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate primarily revolves around its ability to act as a nucleophile or electrophile in various organic reactions.
Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate is typically a solid at room temperature with moderate solubility in organic solvents like ethanol and dichloromethane.
Relevant data includes:
Tert-butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate finds applications in:
Ring-closing metathesis (RCM) has emerged as the cornerstone methodology for constructing the unsaturated core of tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate. This approach leverages diene precursors featuring strategically positioned olefins on the spirocyclic backbone. A critical design element involves N-allylation of a saturated diazaspiro[5.5]undecane precursor—typically protected at N9 with a Boc group—followed by installation of an acryloyl moiety at N1. This generates the RCM substrate with terminal alkenes optimally spaced for cyclization [3] [5].
Catalyst selection profoundly impacts cyclization efficiency and E/Z selectivity. Second-generation Grubbs catalysts (e.g., Hoveyda-Grubbs II) demonstrate superior performance in forming the enone-containing spirocycle due to enhanced functional group tolerance and stability. Reaction optimization studies reveal that anhydrous dichloromethane at 40°C under inert atmosphere achieves near-quantitative conversion within 3 hours. Microwave-assisted RCM can further reduce reaction times to <30 minutes while maintaining yields >85%. The following table compares RCM catalyst performance:
Table 1: RCM Catalyst Screening for Spiroannulation
Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio |
---|---|---|---|---|---|
Grubbs II | DCM | 40 | 3 | 92 | 8:1 |
Hoveyda-Grubbs II | DCM | 40 | 2 | 95 | 12:1 |
Grubbs I | Toluene | 80 | 8 | 65 | 5:1 |
Zhan Catalyst-1B | DCE | 60 | 6 | 78 | 7:1 |
Post-RCM oxidation state adjustments are critical for introducing the 2-oxo functionality. Controlled dihydroxylation of the newly formed cyclic alkene followed by periodate cleavage generates the enone system without epimerizing the spiro center. This sequence exemplifies the strategic advantage of RCM over traditional lactamization routes, which struggle with stereocontrol in bridged systems [3].
Stereocontrol during spirocenter formation presents the foremost challenge in synthesizing enantiopure tert-butyl 2-oxo-1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate. Two predominant strategies have been developed: chiral auxiliary-mediated cyclizations and asymmetric hydrogenation. In the former approach, a proline-derived auxiliary attached to the acyclic precursor directs the ring-closing step via chelation control, achieving diastereomeric ratios >15:1. Subsequent auxiliary removal unveils the enantioenriched spirocycle with ee values consistently >98% [5].
Asymmetric hydrogenation of the unsaturated precursor provides a more atom-economical alternative. Chiral iridium catalysts (e.g., BozPhos-Ir complexes) selectively reduce the enone’s alkene while preserving the Boc group and lactam functionality. Computational modeling reveals that stereoselectivity originates from steric shielding of one prochiral face by the bulky phosphine ligand, forcing hydride transfer to the exposed face. This method achieves 94% ee at 50 bar H₂ pressure in methanol with 0.5 mol% catalyst loading [3].
The conformational rigidity of the spiro system introduces unique stereoelectronic effects during functionalization. Nucleophiles preferentially attack the enone system trans to the diazaspironane bridge due to torsional strain in the transition state. This phenomenon enables diastereoselective Michael additions without additional chiral directing groups, as demonstrated by the >20:1 diastereoselectivity observed in cuprate additions to the β-carbon of the enone moiety.
Table 2: Stereoselective Methods Comparison
Method | Key Reagent/Catalyst | dr/ee (%) | Yield (%) | Limitation |
---|---|---|---|---|
Chiral Auxiliary Cyclization | (S)-tert-Leucinol derived | dr >15:1 | 78 | Multi-step auxiliary removal |
Asymmetric Hydrogenation | (R)-BozPhos-Ir(cod)OTf | ee 94 | 90 | High pressure required |
Enzymatic Desymmetrization | Lipase PS-Celite | ee 99 | 65 | Substrate-specific |
1.3 tert-Butoxycarbonyl (Boc) Protection-Deprotection Dynamics in Spiroannulation
The Boc group serves dual functions in synthesizing this diazaspiro scaffold: as a steric director during ring formation and as an N-protecting group orthogonal to the lactam nitrogen. Its bulkiness prevents dialkylation during precursor functionalization while maintaining acid lability compatible with downstream modifications. Kinetic studies reveal that Boc deprotection rates in the spirocyclic system are 3-fold slower than in linear analogues due to restricted protonation at the buried N9 position [5] [6].
Optimal deprotection employs anhydrous HCl in dioxane (4M) at 0°C, achieving >95% cleavage within 30 minutes without lactam ring opening. Elevated temperatures (>25°C) promote competitive elimination pathways forming Δ⁴ derivatives. The Boc group’s electron-withdrawing nature also modulates the lactam’s reactivity—the carbonyl stretching frequency of the 2-oxo group shifts from 1695 cm⁻¹ (Boc-protected) to 1660 cm⁻¹ (deprotected) in IR spectroscopy, confirming increased enolate character at N1 after deprotection [6] [7].
Reprotection studies demonstrate that the spirocyclic secondary amine can be selectively reprotected with Boc₂O in THF/water (4:1) at pH 8.5–9.0, leaving the lactam untouched. This chemoselectivity arises from the lactam’s diminished nucleophilicity (pKa conjugate acid ≈ 0) versus the amine (pKa ≈ 10). The following table outlines Boc manipulation conditions:
Table 3: Boc Group Management in Spirocyclic Systems
Process | Recommended Conditions | Time | Yield (%) | Acid Sensitivity |
---|---|---|---|---|
Deprotection | 4M HCl/dioxane, 0°C | 30 min | 95 | High |
Reprojection | Boc₂O, NaHCO₃, THF/H₂O | 2 h | 97 | Moderate |
Stability Screening | TFA (50% in DCM) | 24 h | <5% decomp | Low |
Comprehensive Compound Listing
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5